
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” is a complex organic compound that features a combination of aromatic rings, nitrile, and thioacetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and diphenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research could focus on its interaction with biological targets and its potential therapeutic applications.
Industry
In industry, “this compound” might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could make it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other thioacetamide derivatives, pyridine-based molecules, or compounds with nitro and cyano functional groups. Examples could include:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- N-(4-Nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
Uniqueness
The uniqueness of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” lies in its specific combination of functional groups and aromatic rings. This unique structure may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H17ClN4O3S |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-22-12-11-19(13-24(22)31(33)34)29-25(32)16-35-26-21(15-28)20(17-7-3-1-4-8-17)14-23(30-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,29,32) |
Clave InChI |
SDECATWSPNKGLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


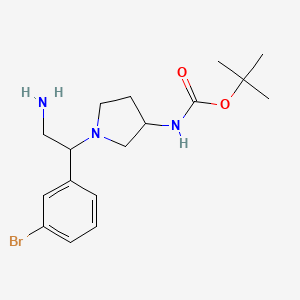


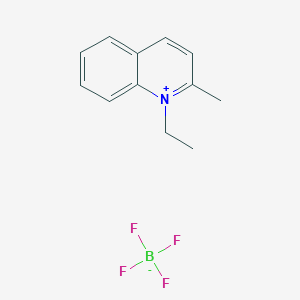
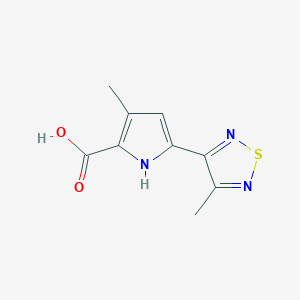
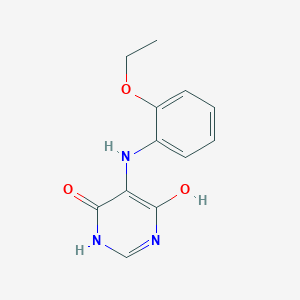
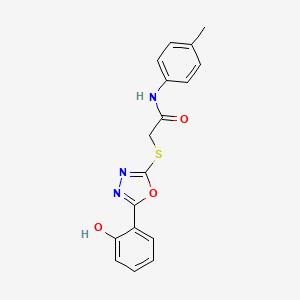
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
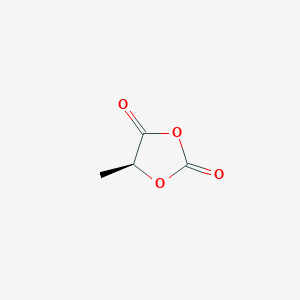

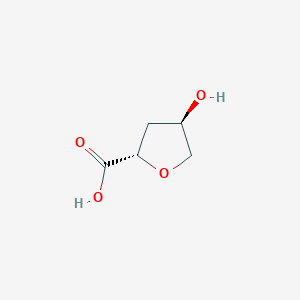
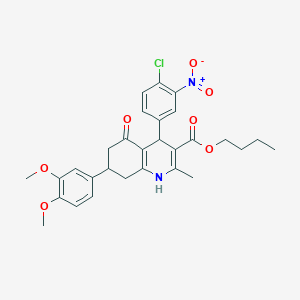
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
